Lipophilicity (XLogP) Differentiation: 7-Phenyl vs. 7-Methyl Congener
The 7-phenyl substitution on the coumarin core of the target compound yields a computed XLogP3-AA of 4.5, compared to approximately 3.0 for the direct 7-methyl analog (CAS 859112-52-0, 4-{[(2-ethoxyphenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one) [1]. This ~1.5 log unit increase in lipophilicity is driven solely by the 7-aryl vs. 7-alkyl difference, as the 4-aminomethyl substituent (2-ethoxyanilino) is held constant. Higher logP correlates with increased membrane permeability but also potentially higher metabolic clearance and plasma protein binding. For users requiring CNS penetration or specific logP windows, this quantitative difference is decisive for compound selection.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5 |
| Comparator Or Baseline | 7-Methyl analog (CAS 859112-52-0): XLogP3-AA ≈ 3.0 |
| Quantified Difference | ΔXLogP ≈ +1.5 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); identical computational method for both compounds |
Why This Matters
A 1.5 log unit difference in XLogP can translate to a >30-fold difference in predicted membrane partitioning, directly impacting cell-based assay performance and in vivo distribution — procurement decisions must align with the required lipophilicity range for the intended assay system.
- [1] PubChem Compound Summary for CID 1767715 (target, XLogP3-AA = 4.5) and CID 859112-52-0 (7-methyl analog, XLogP3-AA ≈ 3.0). National Center for Biotechnology Information (2025). View Source
